REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[N+:10]([O-])([OH:12])=[O:11]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[C:7]=1[N+:10]([O-:12])=[O:11]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC=1C=C(C=C(C1)F)O
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Name
|
|
Quantity
|
4.9 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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ADDITION
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Details
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The reaction was poured into a separatory funnel
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Type
|
WASH
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Details
|
washed once with 750 mL water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via FCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |